molecular formula C6H12N2 B15229820 (1S,5S)-1,4-diazabicyclo[3.2.1]octane

(1S,5S)-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B15229820
M. Wt: 112.17 g/mol
InChI Key: KYCAEEFYFFBAAP-LURJTMIESA-N
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Description

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane is a chiral, bridged bicyclic diamine that serves as a fundamental synthetic building block in medicinal chemistry and chemical biology. This compound represents the core parent ring system of the TAN1251 family of alkaloids, which are known for their activity as muscarinic receptor antagonists . Its rigid, three-dimensional structure makes it a valuable scaffold for developing novel bioactive molecules. Researchers exploit this framework in diverse therapeutic areas, including neuroscience, where it functions as a ligand for nicotinic receptors . It also serves as a key intermediate in the synthesis of diazabicyclo analogues of established drugs, such as the HIV-1 entry inhibitor Maraviroc, for the development of new antiviral agents . Furthermore, derivatives of this diazabicyclooctane core have been investigated for their potential as Class III antiarrhythmic agents, demonstrating the ability to lengthen the effective refractory period in cardiac tissues . The compound is typically handled as a stable dihydrochloride salt to facilitate its use in chemical synthesis . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(5S)-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2/t6-/m0/s1

InChI Key

KYCAEEFYFFBAAP-LURJTMIESA-N

Isomeric SMILES

C1CN2CCN[C@@H]1C2

Canonical SMILES

C1CN2CCNC1C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of (1S,5S)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Diazabicycloalkane Family

3,6-Diazabicyclo[3.2.1]octane (Pfizer Derivative)
  • Structure : Nitrogen atoms at positions 3 and 4.
  • Activity : Exhibits high affinity for α6/α4-β4 nAChR subtypes (IC50 = 0.171 nM in [3H]epibatidine assays) .
  • Comparison : The 3,6-diaza configuration reduces steric hindrance compared to 1,4-diaza systems, enabling stronger binding to peripheral nAChRs.
8,10-Diazabicyclo[4.3.1]decane
  • Structure : Larger bicyclo[4.3.1] framework with nitrogen atoms at positions 8 and 10.
  • Applications : Used in CNS-targeted drugs due to enhanced conformational flexibility .
  • Comparison : The expanded ring size reduces strain, improving metabolic stability but lowering receptor specificity compared to bicyclo[3.2.1] systems .
1,4-Diazabicyclo[3.2.2]nonane
  • Structure : Nitrogen atoms at positions 1 and 4 within a bicyclo[3.2.2] system.
  • Applications: Precursor for quinolone hybrids with antibacterial activity .
  • Comparison : The additional methylene group in the bridge increases hydrophobicity, altering pharmacokinetic profiles .

Stereochemical Variants

(1R,5S)-3,8-Diazabicyclo[3.2.1]octane
  • Structure : Nitrogen atoms at positions 3 and 8 with (1R,5S) stereochemistry.
  • Activity : Shows distinct binding profiles compared to the 1,4-diaza isomer, particularly in μ-opioid receptor interactions .
  • Comparison : Stereochemical inversion at position 1 significantly reduces α7 nAChR affinity .
(R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride
  • Structure : (R)-enantiomer of the parent compound.
  • Applications : Used in asymmetric synthesis; commercially available as a biochemical reagent .
  • Comparison : The (R)-configuration exhibits 10-fold lower activity in CNS targets compared to the (S,S)-isomer .

Substituted Derivatives

4-[5-(2-Fluorophenyl)-3-pyridinyl]-1,4-Diazabicyclo[3.2.1]octane
  • Structure : Aryl-substituted derivative with a fluorophenyl-pyridinyl group.
  • Activity : Demonstrates potent α7 nAChR antagonism (IC50 < 100 nM) due to enhanced π-π stacking interactions .
  • Comparison : Substitution at position 4 improves selectivity for neuronal receptors over muscle-type nAChRs .
8,8'-(1,4-Phenylene)bis-1,5-Diazabicyclo[3.2.1]octane
  • Structure : Dimeric analog linked via a phenylene group.
  • Applications : Explored in materials science for ion transport and catalytic applications .
  • Comparison : The extended conjugation reduces solubility but increases thermal stability .

Q & A

Q. What are the standard synthetic protocols for preparing (1S,5S)-1,4-diazabicyclo[3.2.1]octane and its derivatives?

The compound is typically synthesized via coupling reactions using activating agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole hydrate) in polar aprotic solvents like DMF. For example, reactions with carboxylic acids (e.g., phenylpropynoic acid) involve deprotonation of the diazabicyclo compound using DIEA (diisopropylethylamine) to form amide or ketone derivatives . The dihydrochloride salt form is often used as a precursor, requiring careful pH control during purification .

Q. What safety precautions are critical when handling this compound in the laboratory?

Key safety measures include:

  • Using PPE (gloves, lab coats, eye protection) to avoid skin/eye contact .
  • Working in a fume hood to prevent inhalation of dust or vapors .
  • Avoiding ingestion or smoking during use .
  • Washing contaminated clothing separately and disposing of waste according to GHS hazard guidelines (e.g., flammability, skin irritation) .

Q. How is the purity and structural integrity of this compound verified?

Analytical methods include:

  • 1H NMR : Peaks for bridgehead protons (δ 2.43–3.82 ppm) and bicyclic nitrogen environments .
  • Mass spectrometry (APCI+) : Molecular ion peaks (e.g., m/z 261 [M+1]+ for fluorophenyl derivatives) .
  • XRD/XPS/ssNMR : For solid-state characterization of hydrogen bonding and proton transfer in co-crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in asymmetric catalysis?

Optimization strategies include:

  • Solvent selection : DMF or acetonitrile enhances solubility of the dihydrochloride salt .
  • Catalyst loading : Lower equivalents (0.1–0.3 mmol) reduce side reactions in coupling steps .
  • Temperature control : Room temperature minimizes decomposition in protic solvents .
  • Additives : DIEA improves reaction yields by neutralizing HCl byproducts .

Q. What methodologies resolve contradictions in reported biological activity data for diazabicyclo derivatives?

Discrepancies in bioactivity (e.g., α7 nicotinic receptor agonism) can arise from:

  • Stereochemical variations : Enantiomeric purity must be confirmed via chiral HPLC or X-ray crystallography .
  • Salt form differences : Dihydrochloride vs. free base forms alter solubility and bioavailability .
  • Assay variability : Standardize cell-based assays (e.g., calcium flux) and control for metabolic stability .

Q. How do solid-state interactions of this compound influence its reactivity?

Solid-state proton transfer and hydrogen bonding are studied via:

  • XRD : Reveals Brønsted acid-base interactions in co-crystals with dicarboxylic acids .
  • ssNMR : Detects chemical shift changes (e.g., 15N signals) due to H-bonding .
  • Computational modeling : Predicts H-bond strengths and protonation states using DFT .

Q. What strategies improve the stability of diazabicyclo-based intermediates during multi-step syntheses?

Stabilization approaches include:

  • Protecting groups : Temporarily block reactive amines using Boc or Fmoc groups .
  • Low-temperature storage : –20°C under inert gas (N2/Ar) prevents oxidation .
  • Lyophilization : Freeze-drying the dihydrochloride salt enhances shelf life .

Methodological Challenges and Data Analysis

Q. How can researchers address low yields in amide coupling reactions involving this compound?

Troubleshooting steps:

  • Activating agent screening : Compare TBTU, HATU, or EDCI for specific substrates .
  • Stoichiometry adjustment : Increase DIEA equivalents to ensure complete deprotonation .
  • Byproduct analysis : Use LC-MS to identify hydrolysis products or unreacted starting materials .

Q. What analytical techniques differentiate between isomeric forms of diazabicyclo derivatives?

Isomer discrimination methods:

  • Chiral chromatography : Separates enantiomers using columns like Chiralpak IA/IB .
  • VCD (Vibrational Circular Dichroism) : Provides stereochemical fingerprints for bicyclic amines .
  • X-ray crystallography : Resolves absolute configuration in single crystals .

Q. How do solvent polarity and pH affect the catalytic efficiency of this compound in organic transformations?

Key findings:

  • Polar aprotic solvents : Enhance nucleophilicity of the tertiary amines .
  • pH-dependent reactivity : Neutral or slightly basic conditions (pH 7–9) optimize base-catalyzed reactions .
  • Ionic strength : High salt concentrations reduce solubility of the dihydrochloride salt, requiring solvent optimization .

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